molecular formula C10H12IN B1400242 (1-(4-Iodophenyl)cyclopropyl)methanamine CAS No. 630383-73-2

(1-(4-Iodophenyl)cyclopropyl)methanamine

Cat. No.: B1400242
CAS No.: 630383-73-2
M. Wt: 273.11 g/mol
InChI Key: PUXQSOBDZFWDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-Iodophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12IN. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with an iodine atom substituted at the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of (4-iodophenyl)cyclopropyl ketone with ammonia or an amine under reducing conditions to form the methanamine derivative .

Industrial Production Methods: The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-(4-Iodophenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(4-Iodophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s binding affinity and reactivity. The iodine atom can participate in halogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • (1-(4-Bromophenyl)cyclopropyl)methanamine
  • (1-(4-Chlorophenyl)cyclopropyl)methanamine
  • (1-(4-Fluorophenyl)cyclopropyl)methanamine

Comparison: (1-(4-Iodophenyl)cyclopropyl)methanamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different reactivity patterns and interactions with molecular targets .

Properties

IUPAC Name

[1-(4-iodophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXQSOBDZFWDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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